
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is a complex organometallic compound that combines elements of organic and inorganic chemistry This compound is notable for its unique structure, which includes a cyclopentadienyl ring, an amine group, a cyclopentane ring, an iron atom, and a 2-methylpropane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane typically involves the coordination of cyclopentadienyl ligands to an iron center. One common method is the reaction of cyclopenta-2,4-dien-1-amine with iron pentacarbonyl under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.
化学反応の分析
Types of Reactions
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states, which may alter the compound’s reactivity and properties.
Reduction: The compound can be reduced, often using hydrogen gas or reducing agents like sodium borohydride.
Substitution: Ligands attached to the iron center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve the use of phosphines, carbonyls, and other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species. Substitution reactions can result in a variety of iron-ligand complexes with different properties.
科学的研究の応用
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, including enzyme mimetics and bioinorganic chemistry.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent due to its unique coordination properties.
Industry: Utilized in materials science for the development of advanced materials with specific electronic and magnetic properties.
作用機序
The mechanism of action of Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane involves the coordination of the iron center to various ligands, which can influence the compound’s reactivity and properties. The iron atom can participate in electron transfer processes, facilitating redox reactions. The cyclopentadienyl and amine groups can also interact with other molecules, enhancing the compound’s catalytic activity.
類似化合物との比較
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar in structure but lacks the amine and 2-methylpropane groups.
Ferrocene: Contains a similar iron-cyclopentadienyl structure but with two cyclopentadienyl rings and no additional functional groups.
Cyclopentadienylmanganese tricarbonyl: Similar coordination chemistry but with manganese instead of iron.
Uniqueness
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane is unique due to the combination of its functional groups and the presence of iron
特性
分子式 |
C14H21FeN-6 |
|---|---|
分子量 |
259.17 g/mol |
IUPAC名 |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron;2-methylpropane |
InChI |
InChI=1S/C5H6N.C5H5.C4H10.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;1-4(2)3;/h1-4H,6H2;1-5H;4H,1-3H3;/q-1;-5;; |
InChIキー |
GKWKTINYTOOJTR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C.[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


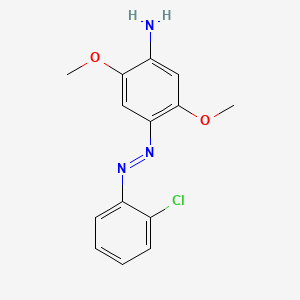
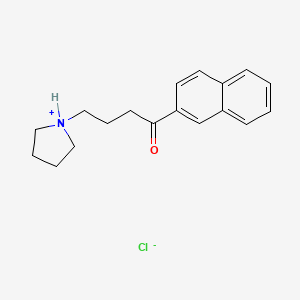
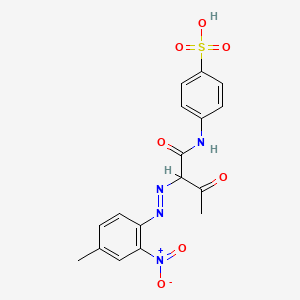
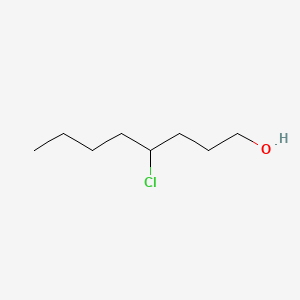

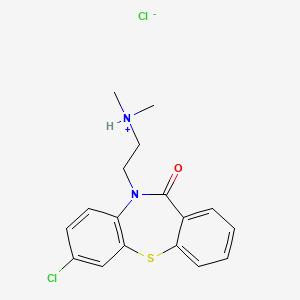
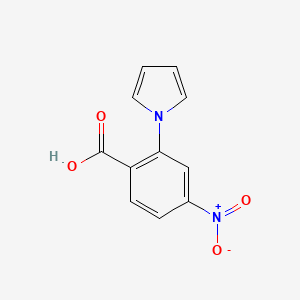
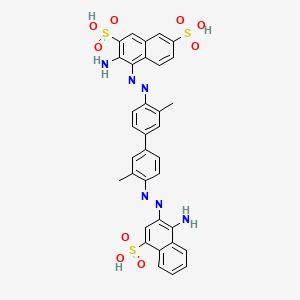
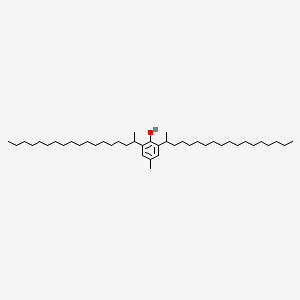

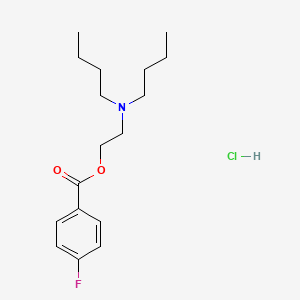
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
